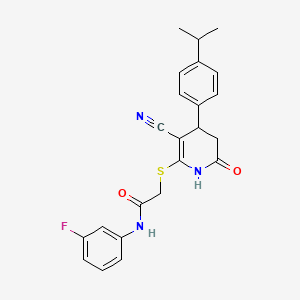

2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Description

The compound 2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a structurally complex molecule featuring a tetrahydropyridinone core substituted with a cyano group at position 3, a 4-isopropylphenyl group at position 4, and a thioacetamide moiety at position 2. The acetamide side chain is further functionalized with a meta-fluorinated phenyl ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight the importance of substituent effects on physicochemical and biological properties .

Properties

IUPAC Name |

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2S/c1-14(2)15-6-8-16(9-7-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-5-3-4-17(24)10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXXVGZQCYDPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, chemical properties, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with various functional groups that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 433.566 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 680.0 ± 55.0 °C at 760 mmHg |

| Flash Point | 365.0 ± 31.5 °C |

| LogP | 6.20 |

Anti-inflammatory Properties

Preliminary studies highlight the compound's anti-inflammatory activity , particularly in selectively inhibiting lipoxygenase enzymes while minimally affecting cyclooxygenase pathways. This selectivity may reduce side effects commonly associated with non-selective anti-inflammatory drugs. The unique combination of functional groups in this compound contributes to its potential therapeutic profile.

Other Pharmacological Activities

The compound's diverse structure allows for various interactions with biological targets, making it a candidate for further exploration in:

- Cancer therapy : Compounds with similar structures have been investigated for their anticancer properties.

- Neurological disorders : Potential applications in treating conditions like epilepsy and anxiety due to its CNS activity.

Case Studies and Research Findings

- Anticonvulsant Efficacy : Studies on related compounds have demonstrated that modifications at the phenyl and acetamide positions can significantly influence anticonvulsant activity. For example, certain substitutions have resulted in compounds outperforming traditional anticonvulsants like phenobarbital .

- Anti-inflammatory Mechanisms : Research into related thioacetamides has shown that they can inhibit leukotriene synthesis, which is crucial in inflammatory responses. This suggests that our compound may share similar mechanisms of action.

Comparison with Similar Compounds

Key Observations

Substituent Bulk and Lipophilicity :

- The target compound’s 4-isopropylphenyl group significantly increases steric bulk and lipophilicity compared to smaller substituents like 2-furyl () or 4-fluorophenyl (). This may enhance membrane permeability in biological systems but reduce aqueous solubility.

- The distyryl-substituted analog () has extended conjugation, likely improving UV absorption properties but complicating synthetic accessibility .

Electronic Effects: The meta-fluorophenyl group on the target’s acetamide is less electron-withdrawing than the para-fluorophenyl group in . This positional difference could modulate hydrogen-bonding interactions with target proteins. The cyano group at position 3 (common to all analogs) provides strong electron withdrawal, stabilizing the tetrahydropyridinone ring’s keto-enol tautomer.

The absence of synthetic data for the target compound highlights a gap in current literature.

Structural Stability :

- The thioether linkage in all compounds may confer resistance to hydrolysis compared to oxygen analogs, though susceptibility to oxidation remains a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.